Acide palmitoylglutamique

Vue d'ensemble

Description

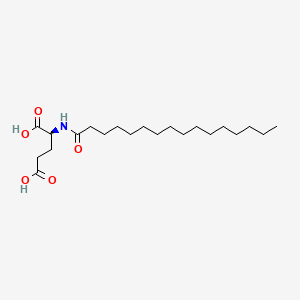

L’acide palmitoylglutamique, également connu sous le nom d’acide N-palmitoyl-L-glutamique, est un composé organique de formule moléculaire C21H39NO5. Il s’agit d’un dérivé de l’acide glutamique, où le groupe amine est acylé avec de l’acide palmitique. Ce composé est reconnu pour ses applications en cosmétique et en pharmacie en raison de ses propriétés neuroprotectrices .

Applications De Recherche Scientifique

Palmitoyl glutamic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its role in cellular processes and as a potential neuroprotective agent.

Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases and as an ingredient in cosmetic formulations for skin care.

Industry: Utilized in the formulation of cosmetics and personal care products due to its skin-conditioning properties

Mécanisme D'action

Le mécanisme d’action de l’acide palmitoylglutamique implique son interaction avec les membranes cellulaires et les protéines. Le groupe palmitoyle améliore la lipophilie du composé, lui permettant de s’intégrer dans les bicouches lipidiques et d’interagir avec les récepteurs liés à la membrane. Cette interaction peut moduler diverses voies de signalisation, y compris celles impliquées dans la prolifération cellulaire, la différenciation et la neuroprotection .

Analyse Biochimique

Biochemical Properties

Palmitoyl glutamic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with palmitoyltransferases, which catalyze the attachment of the palmitoyl group to the glutamic acid. This modification enhances the hydrophobicity of the molecule, facilitating its incorporation into lipid membranes . Additionally, palmitoyl glutamic acid can interact with proteins involved in cell signaling pathways, such as the PI3K-AKT pathway, by promoting palmitoylation of AKT, thereby influencing its activation and function .

Cellular Effects

Palmitoyl glutamic acid has notable effects on various cell types and cellular processes. It has been shown to stimulate cell migration, collagen synthesis, and fibroblast proliferation, which are essential for skin health and repair . Furthermore, palmitoyl glutamic acid influences cell signaling pathways, including the PI3K-AKT pathway, which plays a crucial role in cell survival, growth, and metabolism . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of palmitoyl glutamic acid involves its interaction with palmitoyltransferases, which catalyze the attachment of the palmitoyl group to specific cysteine residues on target proteins. Palmitoyl glutamic acid can also modulate enzyme activity by either inhibiting or activating specific enzymes, thereby influencing various biochemical pathways . Additionally, this compound can alter gene expression by affecting the binding of transcription factors to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of palmitoyl glutamic acid can change over time. The stability and degradation of this compound are influenced by various factors, including temperature, pH, and the presence of other biomolecules. Studies have shown that palmitoyl glutamic acid can maintain its stability for extended periods under optimal storage conditions . Long-term exposure to palmitoyl glutamic acid has been observed to have sustained effects on cellular function, including enhanced cell proliferation and collagen synthesis .

Dosage Effects in Animal Models

The effects of palmitoyl glutamic acid vary with different dosages in animal models. At low doses, this compound has been shown to promote cell proliferation and collagen synthesis without causing adverse effects . At higher doses, palmitoyl glutamic acid can induce toxic effects, including inflammation and oxidative stress . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

Palmitoyl glutamic acid is involved in several metabolic pathways, including those related to lipid metabolism and protein modification. It interacts with enzymes such as palmitoyltransferases, which catalyze the attachment of the palmitoyl group to proteins, influencing their function and localization . Additionally, palmitoyl glutamic acid can affect metabolic flux by modulating the activity of key enzymes involved in lipid and amino acid metabolism .

Transport and Distribution

Within cells and tissues, palmitoyl glutamic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of palmitoyl glutamic acid within specific cellular compartments are influenced by its hydrophobic properties and interactions with lipid membranes .

Subcellular Localization

Palmitoyl glutamic acid is primarily localized in lipid membranes due to its hydrophobic nature. This localization is crucial for its activity and function, as it allows the compound to interact with membrane-associated proteins and influence their function . Additionally, palmitoyl glutamic acid can undergo post-translational modifications that direct it to specific subcellular compartments, such as the plasma membrane or endoplasmic reticulum .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

L’acide palmitoylglutamique peut être synthétisé par réaction d’estérification entre l’acide palmitique et l’acide glutamique. Le processus implique le chauffage de l’acide palmitique avec un catalyseur acide et de l’acide glutamique sous des conditions contrôlées de température et d’agitation. La réaction se déroule généralement comme suit :

Réactifs : Acide palmitique et acide glutamique.

Catalyseur : Catalyseur acide (par exemple, acide sulfurique).

Conditions : Chauffage et agitation à une température appropriée jusqu’à ce que la réaction soit terminée.

Purification : Le produit est purifié par cristallisation, filtration et lavage pour obtenir de l’this compound pur.

Méthodes de production industrielle

Dans les milieux industriels, la production d’this compound suit des principes similaires, mais à plus grande échelle. Le processus implique :

Réacteurs en vrac : Des réacteurs à grande échelle sont utilisés pour mélanger et chauffer les réactifs.

Agitation continue : Assure des conditions de réaction uniformes.

Purification automatisée : Des techniques de filtration et de cristallisation avancées sont utilisées pour obtenir des niveaux de pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

L’acide palmitoylglutamique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir l’this compound en ses formes réduites.

Substitution : Le composé peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites d’this compound .

Applications de la recherche scientifique

L’this compound a un large éventail d’applications en recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.

Biologie : Étudié pour son rôle dans les processus cellulaires et comme agent neuroprotecteur potentiel.

Médecine : Enquêté pour son potentiel thérapeutique dans le traitement des maladies neurodégénératives et comme ingrédient dans les formulations cosmétiques pour les soins de la peau.

Industrie : Utilisé dans la formulation de produits cosmétiques et de soins personnels en raison de ses propriétés conditionnantes pour la peau

Comparaison Avec Des Composés Similaires

Composés similaires

Acide glutamique : Le composé parent, un acide aminé impliqué dans la synthèse des protéines et la neurotransmission.

Palmitoyl pentapeptide-4 : Un peptide utilisé dans les cosmétiques anti-âge pour ses propriétés stimulantes du collagène.

Palmitoyl tripeptide-1 : Un autre peptide utilisé dans les soins de la peau pour sa capacité à promouvoir la synthèse du collagène et à réduire les rides.

Unicité

L’acide palmitoylglutamique est unique en raison de sa combinaison des propriétés neuroprotectrices de l’acide glutamique et de la lipophilie de l’acide palmitique. Cette double fonctionnalité la rend particulièrement précieuse dans les applications pharmaceutiques et cosmétiques .

Propriétés

IUPAC Name |

(2S)-2-(hexadecanoylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)22-18(21(26)27)16-17-20(24)25/h18H,2-17H2,1H3,(H,22,23)(H,24,25)(H,26,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAOMYOPEIRFLB-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191488 | |

| Record name | L-Glutamic acid, N-(1-oxohexadecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38079-66-2 | |

| Record name | N-Palmitoyl-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38079-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, N-(1-oxohexadecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038079662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, N-(1-oxohexadecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITOYL GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ6S57UTL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of diethyl N-palmitoyl glutamate (DEEPGt) relate to its ability to cross the blood-brain barrier?

A2: While the provided abstracts don't offer a detailed analysis, the study on DEEPGt suggests its ability to cross the blood-brain barrier, a significant factor for potential central nervous system activity. [] The lipophilic (fat-loving) nature of the palmitoyl chain in DEEPGt likely contributes to its ability to penetrate the blood-brain barrier, which is generally impermeable to hydrophilic compounds. Once in the brain, DEEPGt is thought to be slowly metabolized into PGt, which then exerts its pharmacological effects. [] This highlights the importance of structural modifications in influencing the pharmacokinetic properties and potential therapeutic applications of compounds like PGt.

Q2: Besides its potential pharmacological applications, are there other uses for Palmitoyl Glutamic Acid?

A3: Yes, Palmitoyl Glutamic Acid and its derivatives find application in the cosmetics industry. [] Specifically, N-acyl glutamic acid salts, including N-palmitoyl glutamic acid salt, are used in skin cleansers for their excellent foaming properties and ability to impart smooth and moist feelings after washing. [] The specific ratio of different N-acyl glutamic acid salts in a formulation can be adjusted to achieve desired properties. This example demonstrates the diverse applications of PGt and its derivatives beyond potential pharmacological uses.

Q3: Are there any known safety concerns regarding the use of Palmitoyl Glutamic Acid?

A5: While the provided abstracts don't delve into specific safety data for Palmitoyl Glutamic Acid itself, it's important to note that its derivative, DEEPGt, induced oral dyskinesias in rats, a potential side effect indicative of extrapyramidal symptoms. [] This observation underscores the need for comprehensive toxicological studies to assess the safety profile of both PGt and its derivatives before considering their use in humans. Further research should focus on understanding potential adverse effects, long-term consequences, and establishing a safe dosage range for any potential therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1678274.png)